molecular formula C24H21N3O2 B2454281 N-(2,5-dimethylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide CAS No. 932457-11-9

N-(2,5-dimethylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide

Cat. No. B2454281
CAS RN: 932457-11-9
M. Wt: 383.451
InChI Key: GSHSPBMZFYHNSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethylphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide, also known as AKT inhibitor VIII, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of quinazoline derivatives and has been found to exhibit potent inhibitory activity against the serine/threonine kinase Akt, which is a key regulator of cell survival, growth, and proliferation.

Scientific Research Applications

Structural Aspects and Properties

Research has delved into the structural aspects of related amide-containing isoquinoline derivatives, highlighting the formation of gels and crystalline salts upon treatment with different mineral acids. These compounds, including those similar to the specified chemical, exhibit interesting fluorescence emissions and host-guest complex formations, which have implications for materials science and molecular sensing technologies (Karmakar, Sarma, & Baruah, 2007).

Vibrational Spectroscopy and Molecular Docking

Studies involving derivatives of quinazolinone, akin to the specified compound, have employed DFT calculations to understand vibrational spectroscopy. These investigations provide insights into molecular electrostatic potential and frontier molecular orbitals, crucial for designing compounds with specific electronic properties. Moreover, molecular docking studies suggest potential inhibitory activities against specific protein complexes, indicating the compound's relevance in drug discovery (El-Azab et al., 2016).

Antitumor Activity

Novel series of 3-benzyl-substituted-4(3H)-quinazolinones, resembling the structure of the specified compound, have been synthesized and evaluated for their in vitro antitumor activity. These compounds have shown significant potency against various cancer cell lines, underscoring the potential of such chemicals in cancer therapy (Al-Suwaidan et al., 2016).

Antimicrobial Activities

Research on 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones, which share a core structural motif with the specified compound, has revealed promising antimicrobial properties. These compounds have been synthesized and shown good activity against standard bacterial strains, indicating their potential as antimicrobial agents (Patel & Shaikh, 2011).

Synthesis Methodologies

Various studies have focused on the synthesis of quinazolinone derivatives, providing valuable methodologies for producing compounds with enhanced analgesic, anti-inflammatory, and antimicrobial properties. These synthesis strategies are crucial for the development of new pharmaceuticals and bioactive molecules (Alagarsamy et al., 2015).

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O2/c1-16-12-13-17(2)20(14-16)25-22(28)15-27-21-11-7-6-10-19(21)23(26-24(27)29)18-8-4-3-5-9-18/h3-14H,15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSHSPBMZFYHNSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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